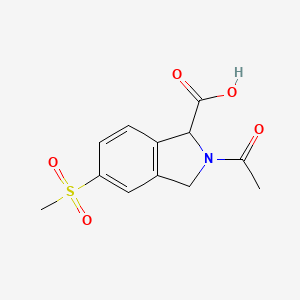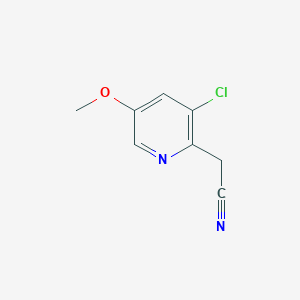
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methoxypyridine.
Nitrile Introduction: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-chloro-5-methoxypyridine with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and an aprotic solvent (e.g., DMF).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile depends on its specific application:
Pharmaceuticals: It may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit or activate enzymes involved in inflammatory responses.
Materials Science: In materials science, the compound’s reactivity and structural properties are exploited to create polymers with desired characteristics.
相似化合物的比较
Similar Compounds
- 2-(5-Methoxypyridin-2-yl)acetonitrile
- 2-Chloro-5-methyl-3-pyridineboronic acid
- (5-Chloro-2-methoxypyridin-3-yl)methanol
Uniqueness
2-(3-Chloro-5-methoxypyridin-2-yl)acetonitrile is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
2-(3-chloro-5-methoxypyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)8(2-3-10)11-5-6/h4-5H,2H2,1H3 |
InChI 键 |
JZYGORONWBDEEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinyl)amino]benzonitrile](/img/structure/B13976906.png)
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-Ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13976929.png)
![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine](/img/structure/B13976930.png)
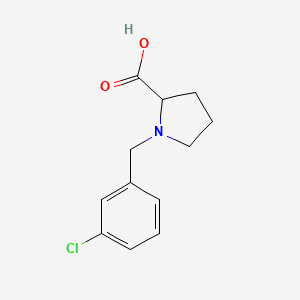

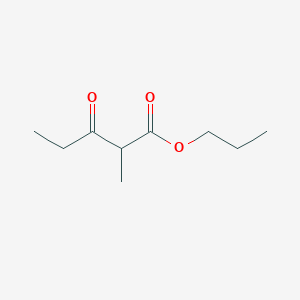
![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)
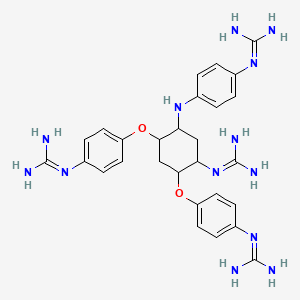
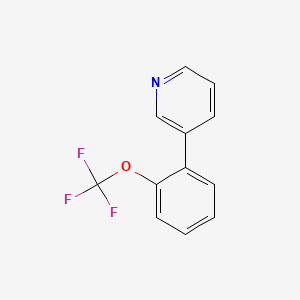
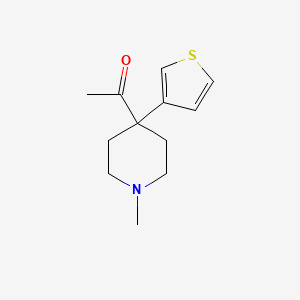
![6H-Pyrido[1,2-e][1,2,5]oxathiazine](/img/structure/B13976972.png)
